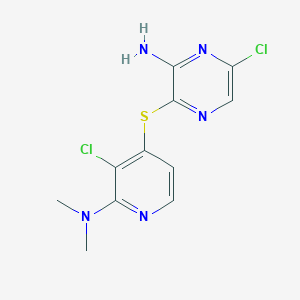![molecular formula C7H2BrF3N2OS B14042220 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiazolo[3,2-A]pyrimidin-5-one core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon–carbon bonds. This reaction utilizes organoboron reagents due to their stability and low toxicity . The reaction conditions often involve the use of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different aryl or heteroaryl groups using cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids and a tandem catalyst system.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various arylated derivatives of the original compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, its derivatives have shown inhibitory activity against monoamine oxidase B, suggesting that the compound may interfere with the enzyme’s active site, thereby modulating neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Shares a similar core structure but differs in the positioning of the bromine and trifluoromethyl groups.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
Uniqueness
6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and its potential as a pharmacophore .
Propriétés
Formule moléculaire |
C7H2BrF3N2OS |
|---|---|
Poids moléculaire |
299.07 g/mol |
Nom IUPAC |
6-bromo-7-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H2BrF3N2OS/c8-3-4(7(9,10)11)12-6-13(5(3)14)1-2-15-6/h1-2H |
Clé InChI |
JKJXXYQBPHSUSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=NC(=C(C(=O)N21)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)



![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)



![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)

